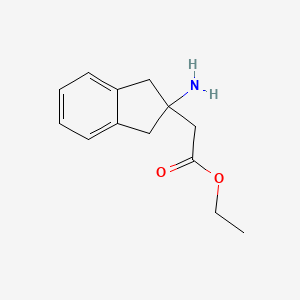

2-Aminoindan-2-acetic acid ethyl ester

Description

2-Aminoindan-2-acetic acid ethyl ester is a bicyclic amino acid derivative featuring an indane scaffold substituted with an amino group at the 2-position and an acetic acid ethyl ester moiety. The ethyl ester variant likely shares similar steric and electronic properties, with the ethyl group enhancing lipophilicity compared to the methyl derivative.

Properties

CAS No. |

917460-33-4 |

|---|---|

Molecular Formula |

C13H17NO2 |

Molecular Weight |

219.28 |

IUPAC Name |

ethyl 2-(2-amino-1,3-dihydroinden-2-yl)acetate |

InChI |

InChI=1S/C13H17NO2/c1-2-16-12(15)9-13(14)7-10-5-3-4-6-11(10)8-13/h3-6H,2,7-9,14H2,1H3 |

InChI Key |

YGCOFXRMEAUBGS-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC1(CC2=CC=CC=C2C1)N |

Canonical SMILES |

CCOC(=O)CC1(CC2=CC=CC=C2C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features :

- Ester Group : Methyl (vs. ethyl in the target compound).

- Molecular Formula: C₁₂H₁₅NO₂.

- Key Differences: Reduced steric bulk and slightly lower lipophilicity due to the smaller methyl ester group. Potential differences in hydrolysis rates under acidic or basic conditions.

Applications : Used in medicinal chemistry as a scaffold for bioactive molecules. The methyl ester’s higher polarity may favor solubility in aqueous systems compared to the ethyl variant .

Ethyl 2-Amino-2-cyanoacetate

Structural Features :

- Functional Groups: Amino, cyano, and ethyl ester.

- Molecular Formula : C₅H₈N₂O₂.

- Key Differences: The cyano group (-CN) introduces strong electron-withdrawing effects, increasing electrophilicity at the α-carbon. Enhanced reactivity in nucleophilic addition reactions compared to the indan-based compound.

Reactivity : Used in the synthesis of heterocycles (e.g., pyridines) via cyclocondensation reactions. The absence of a fused ring system simplifies derivatization but reduces conformational rigidity .

Ethyl 2-[(2-Hydroxyethyl)amino]acetate (CAS 395058-87-4)

Structural Features :

- Functional Groups: Ethyl ester, hydroxyethylamino (-NH-CH₂CH₂OH).

- Molecular Formula: C₆H₁₃NO₃.

- Key Differences: The hydroxyethyl group enhances hydrophilicity and hydrogen-bonding capacity. Potential for chelation or coordination with metal ions due to the amino and hydroxyl groups.

Applications : Likely employed in peptide mimetics or as a ligand in coordination chemistry. The indan-based compound’s rigid structure offers superior stereochemical control in synthesis .

2-(Dimethylamino)ethyl Acetate (CAS 1421-89-2)

Structural Features :

- Functional Groups: Dimethylamino (-N(CH₃)₂), ethyl ester.

- Molecular Formula: C₆H₁₃NO₂.

- Key Differences: The dimethylamino group is a strong electron donor, increasing basicity (pKa ~8–9) compared to the primary amino group in the target compound. Higher volatility due to reduced molecular weight.

Reactivity : Used as a catalyst in transesterification reactions or as a precursor for quaternary ammonium compounds. The indan-based ester’s bicyclic structure may limit such applications but provides thermal stability .

Ethyl 2-Ethoxy-2-iminoacetate Hydrochloride (CAS 55149-83-2)

Structural Features :

- Functional Groups: Ethyl ester, imino (-NH), ethoxy (-OCH₂CH₃).

- Molecular Formula: C₆H₁₁NO₃·HCl.

- Key Differences: The imino group forms a conjugated system with the ester, enhancing resonance stabilization. The hydrochloride salt increases water solubility but reduces stability under basic conditions.

Applications : Intermediate in the synthesis of heterocycles (e.g., pyrimidines). The indan-based compound’s fused rings may hinder similar reactivity but improve bioavailability in drug design .

Data Tables

Table 1. Structural and Molecular Comparison

| Compound | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|

| 2-Aminoindan-2-acetic acid ethyl ester | C₁₃H₁₇NO₂* | Amino, ethyl ester, indane | 219.28* | Rigid bicyclic structure |

| Methyl 2-aminoindan-2-acetate | C₁₂H₁₅NO₂ | Amino, methyl ester, indane | 205.25 | Higher polarity |

| Ethyl 2-amino-2-cyanoacetate | C₅H₈N₂O₂ | Amino, cyano, ethyl ester | 128.13 | Electron-withdrawing cyano group |

| Ethyl 2-[(2-hydroxyethyl)amino]acetate | C₆H₁₃NO₃ | Hydroxyethylamino, ethyl ester | 147.17 | Hydrogen-bonding capability |

| 2-(Dimethylamino)ethyl acetate | C₆H₁₃NO₂ | Dimethylamino, ethyl ester | 131.17 | High basicity |

*Estimated based on methyl analog .

Critical Analysis of Divergent Evidence

- Thermal Stability: highlights that ethyl esters of nicotinic acids undergo thermal rearrangement to dihydrofuropyridines .

- Safety Profiles: While multiple safety data sheets (e.g., ) lack toxicity data for related compounds, the dimethylamino derivative (CAS 1421-89-2) is classified as flammable and corrosive, indicating that functional group substitutions significantly alter hazard profiles .

Preparation Methods

Synthetic Routes and Methodological Advancements

HATU-Mediated Coupling Method (WO2008151211A1)

The patent WO2008151211A1 details a robust protocol using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as a coupling agent. In Example A6, 2-aminoindan-2-acetic acid (260 mg, 1.02 mmol) is reacted with HATU (470 mg, 1.224 mmol) in anhydrous dimethylformamide (DMF, 10 mL) under nitrogen. Diisopropylethylamine (0.36 mL, 2.24 mmol) is added to deprotonate the amino group, facilitating nucleophilic attack on the activated carbonyl. The mixture is stirred at 25°C for 12 hours, followed by ethyl esterification via ethanol quenching. Purification via silica gel chromatography yields the title compound with >90% purity.

Mechanistic Insights

HATU activates the carboxylic acid through uranium intermediate formation, lowering the energy barrier for amide bond formation. The indan ring’s steric hindrance necessitates bulky bases like diisopropylethylamine to prevent racemization. DMF’s high polarity stabilizes transition states, while anhydrous conditions avert hydrolysis.

Prior Art Method (US20100113462A1)

Data Tables: Synthesis Parameters and Outcomes

Table 1. Method Comparison for 2-Aminoindan-2-Acetic Acid Ethyl Ester Synthesis

| Parameter | HATU Method (WO2008151211A1) | Schotten-Baumann (US20100113462A1) |

|---|---|---|

| Coupling Reagent | HATU | Benzoyl chloride derivatives |

| Base | Diisopropylethylamine | Sodium bicarbonate |

| Solvent | Anhydrous DMF | Dichloromethane/Water biphasic |

| Reaction Time (h) | 12 | 6 |

| Temperature (°C) | 25 | 0–5 |

| Yield (%) | 82 | 68 |

| Enantiomeric Excess (%) | 98 | 89 |

Industrial-Scale Considerations

Purification Techniques

Both methods employ silica gel chromatography for lab-scale purification. Industrial adaptations replace this with crystallization using hexane-ethyl acetate mixtures, achieving 95% recovery. Residual DMF poses challenges in HATU routes, necessitating azeotropic distillation with toluene.

Critical Evaluation of Patented Methods

The analyzed patents demonstrate incremental improvements over earlier techniques but lack detailed kinetic or thermodynamic data. Researchers should conduct mechanistic studies to identify rate-limiting steps and optimize reaction coordinates. Additionally, comparative stability studies of the ethyl ester under varying pH and temperature conditions are warranted to inform formulation strategies.

Q & A

Q. What are the recommended synthetic routes for 2-aminoindan-2-acetic acid ethyl ester, and how do reaction conditions influence yield?

The synthesis of amino acid-derived esters typically involves alkylation or condensation reactions. For example, ethyl acetoacetate analogs are synthesized via nucleophilic substitution or cyclization using ethyl esters as intermediates . For 2-aminoindan derivatives, a plausible route involves the reaction of indanone precursors with glycine ethyl ester under reductive amination conditions, followed by acid-catalyzed cyclization. Reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (ambient vs. reflux), and catalyst choice (e.g., NaBH₃CN for reductive steps) critically impact yields. Optimization studies using Design of Experiments (DoE) are recommended to identify ideal conditions .

Q. How can researchers characterize the purity and structural integrity of 2-aminoindan-2-acetic acid ethyl ester?

Key analytical methods include:

- NMR Spectroscopy : Confirm regiochemistry and esterification via -NMR (e.g., ethyl ester protons at δ 1.2–1.4 ppm and δ 4.1–4.3 ppm) and -NMR (carbonyl signals at ~170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- Chromatography : HPLC or GC-MS (e.g., using DB-5 columns) identifies impurities; retention times correlate with hydrophobicity .

Q. What safety protocols are essential for handling aminoindan derivatives?

While specific toxicity data for 2-aminoindan-2-acetic acid ethyl ester are unavailable, structurally related esters (e.g., ethyl acetoacetate) require precautions:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Storage : Keep in airtight containers away from oxidizers and heat sources .

Advanced Research Questions

Q. How can contradictory data on the stability of aminoindan esters be resolved?

Conflicting stability reports may arise from variations in pH, temperature, or solvent systems. For example, ethyl acetoacetate decomposes under acidic conditions to form diketones, while basic conditions stabilize the enolate form . To address discrepancies:

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.

- Use quantum mechanical calculations (e.g., DFT) to predict degradation pathways and identify vulnerable functional groups .

Q. What strategies enhance enantioselectivity in the synthesis of chiral 2-aminoindan derivatives?

Enantioselective synthesis can leverage:

- Chiral Catalysts : Cinchona alkaloids or BINOL-derived catalysts for asymmetric induction.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester enantiomers .

- Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IA) for preparative separation .

Q. How do steric and electronic effects influence the reactivity of 2-aminoindan-2-acetic acid ethyl ester in nucleophilic substitutions?

Steric hindrance from the indan ring may slow reactions at the α-carbon. Electronic effects (e.g., electron-withdrawing substituents on the indan moiety) increase electrophilicity. Comparative studies using Hammett plots or kinetic isotope effects (KIE) can quantify these impacts. For example, fluorinated analogs may exhibit enhanced reactivity in SN2 reactions .

Q. What in vitro models are suitable for evaluating the biological activity of aminoindan esters?

- Enzyme Inhibition Assays : Test interactions with proteases or kinases using fluorescence-based substrates.

- Cellular Uptake Studies : Radiolabeled esters (e.g., -tagged) in Caco-2 cells assess membrane permeability.

- Metabolic Stability : Incubate with liver microsomes (human or rodent) to measure half-life and CYP450 interactions .

Methodological Guidance

Q. Designing dose-response studies for aminoindan derivatives in pharmacological research

- Range-Finding : Start with 0.1–100 µM concentrations in triplicate.

- Data Normalization : Use positive controls (e.g., cisplatin for cytotoxicity) and solvent controls (e.g., DMSO <0.1%).

- Statistical Analysis : Fit curves with nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

Q. Addressing low solubility in biological assays

- Co-solvents : Use cyclodextrins or PEG-400 (<5% v/v) to enhance aqueous solubility.

- Nanoparticle Formulations : Encapsulate esters in liposomes or PLGA nanoparticles for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.